1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s role or use in the scientific or industrial context may also be included.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biopharmaceutical Properties
A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, highlighting significant variations in biopharmaceutical properties such as solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values. This research suggests the potential for diverse therapeutic applications depending on the structural modifications of these compounds (Jatczak et al., 2014).
Heterocyclic Synthesis
The synthesis of new [f]-fused xanthines, including pyrazino, pyrido, pyrimido, and pyrrolo[2, 1-f]purine-2,4-diones, demonstrates the versatility of pyrido[2,3-d]pyrimidine derivatives in creating a wide range of heterocyclic compounds. This work contributes to the expanding library of heterocyclic compounds with potential pharmaceutical applications (Gatta et al., 1994).
Urease Inhibition Activity
Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives highlights their application in studying urease inhibition. This suggests the potential for these compounds in developing treatments for diseases related to urease activity, such as urinary tract infections (Rauf et al., 2010).
Antimicrobial Applications
The synthesis and evaluation of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones for antibacterial activity present these compounds as promising candidates for antimicrobial drug development. Specifically, some derivatives showed moderate activity against common bacterial strains, underscoring the potential for therapeutic use (Vlasov et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential applications or areas of study for the compound. It could include potential uses in medicine, industry, or research.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-6-3-5-14(11-15)12-24-17-8-4-10-23-18(17)19(26)25(20(24)27)13-16-7-1-2-9-22-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEIOFXHLDSTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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